2-phenoxy-N-pyridin-3-ylpropanamide
Description
2-Phenoxy-N-pyridin-3-ylpropanamide is a propanamide derivative characterized by a phenoxy group at the 2-position of the propanamide backbone and a pyridin-3-yl substituent on the nitrogen atom.
Properties
CAS No. |
349579-30-2 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27g/mol |
IUPAC Name |
2-phenoxy-N-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C14H14N2O2/c1-11(18-13-7-3-2-4-8-13)14(17)16-12-6-5-9-15-10-12/h2-11H,1H3,(H,16,17) |
InChI Key |
QRNOGFVQLVSQRY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CN=CC=C1)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NC1=CN=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 2-Phenoxy-N-pyridin-3-ylpropanamide and Analogs
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Melting Point (°C) | Key Features |
|---|---|---|---|---|---|
| 2-Phenoxy-N-pyridin-3-ylpropanamide | C₁₄H₁₄N₂O₂ | 242.28* | Phenoxy (C₆H₅O), Pyridin-3-yl | Not reported | Polar aromatic groups |
| 2,2-Dimethyl-N-pyridin-2-yl-propionamide | C₁₀H₁₄N₂O | 178.23 | Dimethyl (CH₃)₂, Pyridin-2-yl | 71–75 | Hydrophobic alkyl substituents |
| 2-[(3-Fluorophenyl)amino]-N-phenylpropanamide | C₁₅H₁₅FN₂O | 258.29 | 3-Fluorophenylamino, Phenyl | Not reported | Electron-withdrawing fluorine |
| N-(2-Aminophenyl)-3-(pyridin-2-ylsulfanyl)propanamide | C₁₄H₁₅N₃OS | 273.35 | Pyridin-2-ylsulfanyl, 2-Aminophenyl | Not reported | Sulfur-containing polar group |
*Calculated based on molecular formula.
Structural and Electronic Differences
- The pyridin-3-yl vs. pyridin-2-yl position (e.g., in ’s compound) may influence hydrogen bonding or receptor binding due to differences in nitrogen atom orientation .
Physicochemical Properties
- Melting Points: 2,2-Dimethyl-N-pyridin-2-yl-propionamide has a defined melting range (71–75°C), likely due to its crystalline structure from symmetric dimethyl groups . The target compound’s phenoxy group may reduce crystallinity, though data are lacking.
- Molecular Weight and Solubility :
- Higher molecular weight analogs (e.g., 273.35 in ’s compound) may exhibit lower solubility in polar solvents compared to the target compound (242.28). Fluorine substitution (258.29 in ) could enhance lipid solubility .
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